molecular formula C10H8F3NO2 B114212 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene CAS No. 142840-01-5

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene

Cat. No. B114212
CAS RN: 142840-01-5
M. Wt: 231.17 g/mol
InChI Key: GUPURCVJIWJCRK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene, also known as NTB, is a chemical compound with a molecular formula of C10H7F3N2O2. NTB is a widely used reagent in organic chemistry, particularly in the field of radical reactions. NTB has been used as a radical initiator, a fluorescent probe, and a photoinitiator.

Mechanism of Action

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene acts as a radical initiator by undergoing homolytic cleavage of the N-O bond to form the nitroso radical. This nitroso radical can then react with other molecules to form new radicals, which can initiate chain reactions. As a fluorescent probe, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is excited by light, and the resulting fluorescence can be used to study the environment of the molecule. As a photoinitiator, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is activated by light, and the resulting radicals can initiate polymerization reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. However, it has been shown to be non-toxic and non-carcinogenic. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used in in vitro studies to investigate the effects of radicals on biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a radical initiator is its high efficiency. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can initiate radical reactions at low temperatures and in the presence of air. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is stable and can be stored for long periods of time. However, one limitation of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is its sensitivity to light. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene should be stored in the dark to prevent degradation.

Future Directions

There are several future directions for research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. One area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene in the fabrication of micro- and nanostructures. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to create complex structures with high precision. Another area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a fluorescent probe in biological systems. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to study the dynamics of lipid bilayers and the mechanism of protein folding. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used in the development of new photoinitiators for polymerization reactions.
Conclusion:
In conclusion, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is a widely used reagent in organic chemistry, particularly in the field of radical reactions. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a radical initiator, a fluorescent probe, and a photoinitiator. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has several advantages, including high efficiency and stability, but also has limitations, including sensitivity to light. Future research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could lead to the development of new materials and the advancement of biological studies.

Synthesis Methods

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can be synthesized through a simple two-step process. The first step involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with sodium nitrite to form 1-nitro-4-(trifluoromethyl)benzene. The second step involves the reaction of 1-nitro-4-(trifluoromethyl)benzene with potassium t-butoxide and t-butanol to form 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene.

Scientific Research Applications

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been widely used in scientific research as a radical initiator. It has been used in radical polymerization reactions, such as the polymerization of styrene, acrylates, and methacrylates. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has also been used as a fluorescent probe in biological systems. It has been used to study the mechanism of protein folding and the dynamics of lipid bilayers. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a photoinitiator in the fabrication of micro- and nanostructures.

properties

IUPAC Name

1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPURCVJIWJCRK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(F)(F)F)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitroprop-1-enyl)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.